molecular formula C23H22N4O3S2 B2802759 5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021078-36-3

5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2802759
CAS RN: 1021078-36-3
M. Wt: 466.57
InChI Key: DXSMVZVWWURMFO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and structural motifs common in organic chemistry, such as a dimethylphenyl group, a morpholino group, a thiophenyl group, and a thiazolo[4,5-d]pyridazin-4(5H)-one core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as thiazolo[5,4-d]thiazoles, have been synthesized for use in semiconductors for plastic electronics . The synthesis of these compounds often involves the creation of a fused biheterocycle, which is an electron-deficient system with high oxidative stability .


Molecular Structure Analysis

The thiazolo[5,4-d]thiazole core of the molecule is a fused biheterocycle. This structure is electron-deficient, has high oxidative stability, and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : These compounds are synthesized using various techniques. For instance, a series of novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazinones have been synthesized through specific reactions yielding high yields of 78–87% (Demchenko et al., 2015).

  • Biological Activity : These compounds exhibit significant biological activities. For instance, some thiazolo[4,5-b]pyridin-2(3H)-one derivatives have shown moderate inhibitory activity against certain cancer cell lines (Lozynskyi et al., 2018). Similarly, some novel urea and thiourea derivatives of isoxazolo[4,5-d]pyridazine and related thiazolo[4,5-d]pyridazine have been evaluated as antimicrobial agents (Faidallah et al., 2013).

Antitumor and Antimicrobial Potential

  • Antitumor Activity : Novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety have shown potential antitumor activity. Certain compounds in this category demonstrated significant inhibitory activity against specific cancer cell lines (Qin et al., 2020).

  • Antimicrobial Effects : Some derivatives have exhibited broad-spectrum antibacterial activity, with a greater inhibitory effect on Gram-positive strains compared to Gram-negative ones. Some compounds also showed growth inhibitory activity against Candida albicans fungus (Faidallah et al., 2013).

Other Applications

  • Synthesis of Analogues : The synthesis of analogues such as 4-Methoxyphenyl-[5-methyl-6-(2-(4-morpholinyl)-ethyl)-6H-thieno[2,3- b]pyrrol-4-yl)phenylmethanone has been described, demonstrating the chemical versatility of these compounds (Binder et al., 1991).

  • Reactivity and Transformations : Research has been conducted on the formation and reactivity of various derivatives, including N(2),N(2′)‐tetrasubstituted 2,4‐diamino‐5‐(2‐amino‐4‐thiazolyl)thiazoles (Flaig & Hartmann, 1997).

Future Directions

While specific future directions for this compound are not available, there is ongoing research into the use of similar compounds in the field of organic electronics . There is potential for further exploration and improvement in the synthesis of these types of compounds .

properties

IUPAC Name

5-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-14-5-6-16(15(2)12-14)17(28)13-27-22(29)20-21(19(25-27)18-4-3-11-31-18)32-23(24-20)26-7-9-30-10-8-26/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSMVZVWWURMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

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